molecular formula C29H38O8 B1144407 Roridin E CAS No. 16891-85-3

Roridin E

Cat. No. B1144407
CAS RN: 16891-85-3
M. Wt: 514.61
InChI Key:
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Description

Roridin E is a macrocyclic trichothecene mycotoxin characterized by high cytotoxicity. It is commonly isolated from Stachybotrys chartarum, a species of mold. Detailed characterization through 1-D and 2-D NMR spectroscopy has provided insights into its molecular structure, showing differences from previously accepted data. The confirmation of its structure was achieved for the first time through crystallographic solution, highlighting its complex molecular arrangement (Ridge et al., 2017).

Synthesis Analysis

Synthetic approaches to macrocyclic trichothecenes like this compound involve complex strategies that manipulate the macrocyclic core and the epoxide group integral to their activity. Although specific synthesis routes for this compound are not detailed in the available literature, the synthesis of similar compounds involves the careful manipulation of stereochemistry and functional groups to achieve the desired molecular architecture. Synthesis studies focus on establishing stereochemistry at critical centers and exploring the reactivity of the epoxide group and other functional groups within the macrocyclic framework.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through advanced spectroscopic techniques, including NMR spectroscopy and X-ray crystallography. These studies have revealed that this compound and its isomers possess a complex macrocyclic structure with specific stereochemistry at the C-6' and C-13' centers. The assignment of configurations at these centers is critical for understanding the biological activity of this compound and its derivatives (Jarvis & Wang, 1999).

Scientific Research Applications

  • Cytotoxicity and Antiproliferative Activity : Roridin E shows potent antiproliferative activity against various cancer cell lines. Its derivative, 12′-Hydroxythis compound, isolated from a marine-derived fungus, exhibits significantly reduced cytotoxicity compared to this compound, suggesting the importance of the 12′-position in its cytotoxic effects (Oda et al., 2010).

  • Role in Plant Pathogenicity : this compound, produced by the pathogen Myrothecium roridum, plays a role in the pathogenicity of this fungus to muskmelon by acting as a virulence factor. It increases sporulation and lesion diameter on infected muskmelon leaves (Kuti et al., 1989).

  • Phytotoxic Effects : this compound's phytotoxic properties are evident in its effects on muskmelon cells. Suspension cells from leaf spot-sensitive cultivars of muskmelon exhibit a significant response to this compound exposure (Healey et al., 1994).

  • Antimalarial Activity : Extracts from Myrothecium verrucaria, including this compound, have demonstrated significant antimalarial activity, expanding its potential applications in medical research (Isaka et al., 1999).

  • Toxicity Studies : Research on this compound's acute toxicity has shown significant effects on the liver and kidney of rats, highlighting the need for careful handling and application in research contexts (Omar et al., 1997).

Mechanism of Action

Target of Action

Roridin E, a macrocyclic trichothecene mycotoxin, primarily targets receptor tyrosine kinases such as FGFR3, IGF-1R, PDGFRβ, and TrkB . These receptors play crucial roles in cell growth, differentiation, and metabolism. This compound also acts on the Transient receptor potential cation channel subfamily A member 1 .

Mode of Action

This compound inhibits the receptor tyrosine kinases FGFR3, IGF-1R, PDGFRβ, and TrkB, and induces cytotoxicity in multiple breast cancer cell lines . It is widely accepted that the major mode of action of trichothecene toxicosis, which includes this compound, is the inhibition of protein synthesis in eukaryotes . This inhibition occurs at ribosomes during all three stages of protein synthesis: initiation, elongation, and termination .

Biochemical Pathways

This compound affects the protein synthesis pathway by inhibiting peptidyl transferase activity, thereby preventing the formation of peptide bonds during protein synthesis . This disruption of protein synthesis can lead to a range of downstream effects, including cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound has potent antiproliferative activity against cancer cell lines . The presence of a 12’-hydroxyl group has been found to significantly reduce the cytotoxicity of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to cytotoxic effects. This can result in cell death, particularly in cancer cells . This compound has been shown to induce cytotoxicity in multiple breast cancer cell lines and inhibit proliferation in a panel of additional cancer cell lines .

Action Environment

The production of this compound by certain mold species is influenced by environmental conditions such as temperature and CO2 levels . For instance, the biosynthesis of this compound was significantly increased at the highest temperature (35 °C), while its production was influenced by the CO2 concentration . These results suggest that environmental factors can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Roridin E is toxic to mice with an LD50 of 10 mg/kg . It also induces phytotoxicity in duckweed and kudzu .

Future Directions

Macrocyclic trichothecenes like Roridin E have great potential to be developed as antitumor agents due to their bioactivities . More assays and evidences are needed to support the hypothesis of its biosynthetic pathway .

Biochemical Analysis

Biochemical Properties

Roridin E interacts with cellular components directly, inhibiting protein synthesis . The most important structural features causing the biological activities of trichothecenes, including this compound, are the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus, and the structure and position of the side-chain .

Cellular Effects

This compound has been associated with a number of acute and chronic respiratory tract health problems . It may also disrupt the synthesis of DNA, RNA, and protein, which can impact every cell in the body . Even low levels of exposure to macrocyclic trichothecenes like this compound can cause severe neurological damage, immunosuppression, endocrine disruption, cardiovascular problems, and gastrointestinal distress .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of protein synthesis . It reacts directly with cellular components, leading to increased lipid peroxidation and inhibition of electron transport activity in the mitochondria .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable molecule, which makes it difficult to remove once it enters the food and feed chain .

Metabolic Pathways

The synthesis of mycotoxins like this compound by moulds is genetically determined and closely related to primary metabolic pathways, such as amino acid and fatty acid metabolism . The actual toxin production is modulated by environmental factors such as substrate composition and quality, humidity, and temperature .

Transport and Distribution

It is known that mycotoxins like this compound can enter the food and feed chain and are extremely difficult to remove, suggesting they may be widely distributed within an organism .

Subcellular Localization

Given its ability to inhibit protein synthesis, it is likely that it interacts with ribosomes, which are found in every cell and play a central role in protein synthesis .

properties

IUPAC Name

(1R,3R,8R,12E,17R,18E,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6-,19-14+/t20-,21-,22-,23-,24-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQQEKLEZRLDS-FLGSVKSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCO[C@H](/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)[C@@H](C)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034221
Record name Roridin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16891-85-3
Record name Roridin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roridin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RORIDIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98826FBF79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Roridin E?

A1: this compound primarily exerts its toxic effects by inhibiting protein synthesis. [, , ] While the exact mechanism is complex, it is believed to involve binding to the ribosomes, the cellular machinery responsible for protein production. [] This disruption of protein synthesis has cascading effects on cellular functions, ultimately leading to cell death. [, ]

Q2: What are the downstream effects of this compound's inhibition of protein synthesis?

A2: The inhibition of protein synthesis by this compound triggers a series of downstream effects, including:

  • Disruption of cellular metabolism: Without essential proteins, cells cannot carry out vital metabolic processes. []
  • Induction of oxidative stress: this compound can lead to the accumulation of reactive oxygen species, damaging cellular components. [, ]
  • Activation of cell death pathways: The severe cellular damage caused by this compound can trigger programmed cell death (apoptosis). [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C29H38O8 and a molecular weight of 514.6 g/mol. [, ]

Q4: What spectroscopic data is available for the characterization of this compound?

A4: this compound has been extensively characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments have provided detailed information about the structure and stereochemistry of this compound. [, , , ]
  • Mass Spectrometry (MS): High-resolution MS techniques have been employed to determine the accurate mass and fragmentation pattern of this compound. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify functional groups present in this compound. []

Q5: Is there research on the stability of this compound under different environmental conditions?

A5: While limited research is available specifically addressing material compatibility, studies suggest that this compound production by fungi can be influenced by factors such as temperature, CO2 levels, and growth media composition. [, , ] This highlights the potential for environmental factors to impact this compound stability.

Q6: Does this compound exhibit any catalytic properties?

A6: Currently, there is no scientific evidence to suggest that this compound possesses any catalytic properties. Its primary mode of action is through binding and inhibiting biological targets rather than catalyzing chemical reactions.

Q7: Have computational methods been employed to study this compound?

A7: Yes, computational chemistry has played a role in understanding the structure and activity of this compound and related macrocyclic trichothecenes.

  • Structure Determination and Confirmation: X-ray crystallography has provided crucial insights into the three-dimensional structure of this compound, confirming its stereochemistry. []
  • Structure-Activity Relationship (SAR) Studies: Computational modeling and QSAR studies can be valuable tools to investigate the relationship between the structure of this compound and its biological activity, potentially aiding in the design of less toxic analogs or identifying novel applications. [, ]

Q8: How do structural modifications to this compound affect its activity and toxicity?

A8: Research suggests that even subtle changes in the structure of this compound can significantly impact its biological activity and toxicity.

  • 12′-Hydroxyl Group: The presence of a hydroxyl group at the 12′ position of this compound has been shown to dramatically reduce its cytotoxicity compared to its analog without this modification. [] This highlights the importance of specific structural motifs in mediating the toxic effects of this compound.

Q9: What are the known toxicological effects of this compound?

A9: this compound is a potent mycotoxin with various toxic effects on both animals and humans:

  • Cytotoxicity: It exhibits significant cytotoxicity against various cell lines, including human tumor cell lines, indicating its potential to disrupt cellular processes and induce cell death. [, , ]
  • Hepatotoxicity: Studies on rats have shown that this compound can cause liver damage, evidenced by alterations in liver enzymes and oxidative stress markers. [, ]
  • Nephrotoxicity: this compound exposure has also been linked to kidney damage in animal models, suggesting potential adverse effects on renal function. []
  • Immunotoxicity: Some research indicates that this compound might suppress immune responses, rendering individuals more susceptible to infections. []

Q10: What analytical methods are used to detect and quantify this compound?

A10: Various analytical techniques are employed for the detection and quantification of this compound in different matrices:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), allows for the separation and quantification of this compound in complex mixtures. [, , , , , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These advanced techniques offer high sensitivity and selectivity in detecting and quantifying this compound, even at trace levels. [, , , ]

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